Cas no 4709-70-0 (Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)-)

Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)- structure
4709-70-0 structure
Product name:Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)-
CAS No:4709-70-0
MF:C18H15NO2S
MW:309.3822
CID:334813
PubChem ID:286386

Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)-
    • N-(1,2-dihydroacenaphthylen-5-yl)benzenesulfonamide
    • 5-Benzolsulfonylamino-acenaphthen
    • AC1L653R
    • AC1Q6UR2
    • AG-J-91910
    • AR-1J7008
    • CTK1D8789
    • N-acenaphthen-5-yl-benzenesulfonamide
    • N-Acenaphthen-5-yl-benzolsulfonamid
    • NSC144473
    • Oprea1_589842
    • 4709-70-0
    • DTXSID20301581
    • NSC-144473
    • MLS002920632
    • SMR001798219
    • CHEMBL1881050
    • Inchi: InChI=1S/C18H15NO2S/c20-22(21,15-6-2-1-3-7-15)19-17-12-11-14-10-9-13-5-4-8-16(17)18(13)14/h1-8,11-12,19H,9-10H2
    • InChI Key: HEVYWLDOYPNSRY-UHFFFAOYSA-N
    • SMILES: C1=CC=C(S(NC2=CC=C3CCC4C=CC=C2C3=4)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 309.08245
  • Monoisotopic Mass: 309.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6Ų
  • XLogP3: 4

Experimental Properties

  • PSA: 46.17

Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)- Related Literature

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